molecular formula C15H11Cl3N4O3 B14103131 8-chloro-7-[2-(3,4-dichlorophenyl)-2-oxoethyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

8-chloro-7-[2-(3,4-dichlorophenyl)-2-oxoethyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B14103131
M. Wt: 401.6 g/mol
InChI Key: WITGSGIOGOLLHG-UHFFFAOYSA-N
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Description

8-chloro-7-[2-(3,4-dichlorophenyl)-2-oxoethyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes multiple chlorine atoms and a purine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-chloro-7-[2-(3,4-dichlorophenyl)-2-oxoethyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps. One common method includes the reaction of 3,4-dichlorophenylacetic acid with 8-chloro-1,3-dimethylxanthine under specific conditions to form the desired compound. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactions and advanced purification techniques to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

8-chloro-7-[2-(3,4-dichlorophenyl)-2-oxoethyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Sodium iodide, potassium fluoride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in various halogenated derivatives .

Mechanism of Action

The mechanism of action of 8-chloro-7-[2-(3,4-dichlorophenyl)-2-oxoethyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets are still under investigation, but it is believed to affect signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-chloro-7-[2-(3,4-dichlorophenyl)-2-oxoethyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is unique due to its specific combination of a purine core with multiple chlorine atoms. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

Molecular Formula

C15H11Cl3N4O3

Molecular Weight

401.6 g/mol

IUPAC Name

8-chloro-7-[2-(3,4-dichlorophenyl)-2-oxoethyl]-1,3-dimethylpurine-2,6-dione

InChI

InChI=1S/C15H11Cl3N4O3/c1-20-12-11(13(24)21(2)15(20)25)22(14(18)19-12)6-10(23)7-3-4-8(16)9(17)5-7/h3-5H,6H2,1-2H3

InChI Key

WITGSGIOGOLLHG-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)Cl)CC(=O)C3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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